

Spectroscopic and Structural Analysis of 3,5-Dimethylpyrazole Derivatives: A Technical Overview

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Compound of Interest

Compound Name: *1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)*

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,5-dimethyl-1-nitrosopyrazole is not readily available in the reviewed literature. This guide, therefore, presents a comprehensive summary of the spectroscopic and structural data for closely related and representative 3,5-dimethylpyrazole analogues. The presented data and experimental protocols can serve as a valuable reference for the characterization of novel pyrazole derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the spectroscopic characterization of substituted 3,5-dimethylpyrazoles.

Spectroscopic Data of 3,5-Dimethylpyrazole Analogues

The following tables summarize the key spectroscopic data for several 3,5-dimethylpyrazole derivatives, offering insights into the expected spectral characteristics of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	CDCl ₃	7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2x CH ₃)	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	7.45 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 2.29 (s, 3H, CH ₃), 2.27 (s, 3H, CH ₃)	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	7.27 (d, 2H, J = 9.06 Hz, Ar-H), 6.90 (d, 2H, J = 9.06 Hz, Ar-H), 5.90 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH ₃), 2.26 (s, 3H, CH ₃), 2.23 (s, 3H, CH ₃)	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	DMSO-d ₆	2.46 (s, 3H, -CH ₃), 2.48 (s, 3H, -CH ₃), 4.68 (s, 2H, -CH ₂), 5.94 (s, 1H, -CH), 6.78-7.22 (m, 5H, Ar-H), 7.74-7.89 (m, 4H, Ar-H)	

Table 2: ¹³C NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	CDCl ₃	148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	DMSO-d ₆	10.70, 13.22, 50.42, 105.42, 122.42, 126.50, 127.22, 128.92, 133.62, 140.22, 147.26, 162.83, 166.48, 168.48	

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Sample Prep.	Key Absorption Bands (cm ⁻¹)	Reference
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine	Not specified	Characterized by IR spectroscopy, specific values not detailed in the abstract.	[2][3]
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole	Not specified	3300, 1608, 1597, 1570, 1518, 1504, 1414, 1334, 1301, 1273, 1176, 1110, 1934, 982, 854, 825, 801, 749, 689, 640, 502	[4]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	KBr	1472, 1648, 1682	
3,5-dimethyl-1H-pyrazole	KBr Disc	Data available in the NIST Chemistry WebBook.	[5]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Ionization Method	Key m/z values	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	ESI	173 [M+H] ⁺	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	ESI	207 [M+H] ⁺	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	ESI	203 [M+H] ⁺	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	Not specified	375 [M+1] ⁺	
3,5-dimethyl-1H-pyrazole	Electron Ionization	Data available in the NIST Chemistry WebBook.	[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of a specific 3,5-dimethylpyrazole derivative are often tailored to the compound's properties. However, general methodologies can be outlined based on the available literature.

NMR Spectroscopy

- **Instrumentation:** ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 200 to 500 MHz.[1][6]
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[6]

- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H and ^{13}C spectra. For complex structures, 2D NMR techniques like COSY and HSQC may be employed to aid in assignments.

IR Spectroscopy

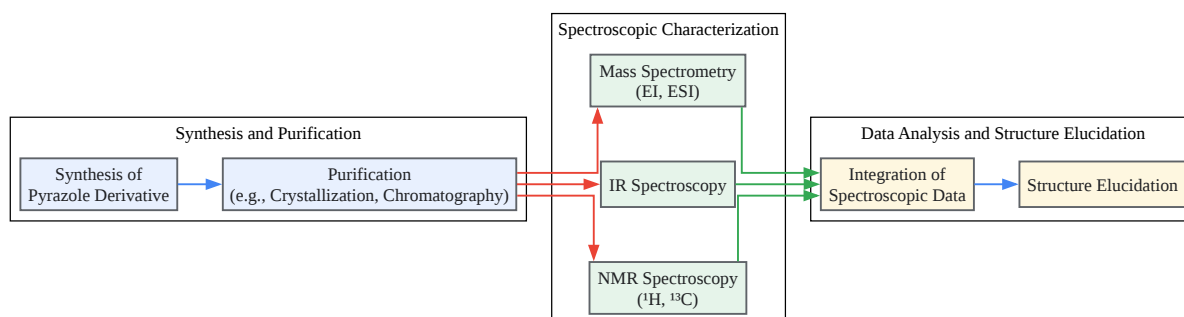
- **Instrumentation:** Fourier Transform Infrared (FT-IR) spectrometers are standard for recording IR spectra.[\[7\]](#)
- **Sample Preparation:** Solid samples are often prepared as Potassium Bromide (KBr) pellets. Liquid samples can be analyzed as thin films between salt plates.[\[5\]](#)
- **Data Acquisition:** Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.[\[7\]](#)

Mass Spectrometry

- **Instrumentation:** A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources.[\[1\]](#)[\[8\]](#)
- **Sample Introduction:** Samples can be introduced directly into the ion source, or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Data Acquisition:** The instrument is operated in either positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative.



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General workflow for synthesis and spectroscopic characterization.

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